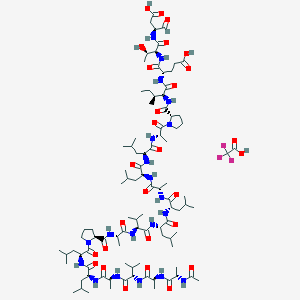

Ietd-cho (tfa)

Description

Contextualization of Caspase-8 Inhibition within Apoptotic Signaling Pathways

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or unwanted cells. mdpi.comatlasgeneticsoncology.org This process is primarily executed by a family of cysteine proteases known as caspases, which are present in cells as inactive pro-enzymes. rndsystems.com There are two main signaling pathways that converge to activate these executioner caspases: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. mdpi.comnih.gov

The extrinsic pathway is initiated by the binding of extracellular death ligands, such as Tumor Necrosis Factor (TNF) or Fas ligand, to their corresponding death receptors on the cell surface. mdpi.compatsnap.com This ligation triggers the formation of a multi-protein complex on the cytoplasmic side of the receptor, known as the Death-Inducing Signaling Complex (DISC). atlasgeneticsoncology.orgnih.gov Caspase-8 is a critical initiator caspase recruited to the DISC, where it undergoes dimerization and auto-proteolytic activation. rndsystems.compatsnap.com Once activated, caspase-8 can directly cleave and activate downstream effector caspases, such as caspase-3 and caspase-7, which then dismantle the cell. mdpi.comrndsystems.com Alternatively, activated caspase-8 can cleave the protein Bid, creating a truncated form (tBid) that translocates to the mitochondria, thereby amplifying the apoptotic signal by engaging the intrinsic pathway. atlasgeneticsoncology.orgpatsnap.com Given its position at the apex of the extrinsic pathway, the inhibition of caspase-8 is a key strategy for studying the mechanisms of death receptor-mediated apoptosis. atlasgeneticsoncology.org

Overview of Peptide Aldehyde Inhibitors as Enzymatic Probes

Peptide aldehyde inhibitors are a class of synthetic compounds designed to mimic the natural substrate of a target protease. stemcell.com Their structure typically includes a short peptide sequence corresponding to the enzyme's recognition site and a reactive aldehyde functional group. stemcell.comacs.org This aldehyde group acts as an electrophilic "warhead" that reversibly interacts with the active site cysteine residue of the target cysteine protease, forming a thiohemiacetal adduct. stemcell.comacs.org This interaction blocks the enzyme's catalytic activity.

The specificity of these inhibitors is determined by the peptide sequence. For instance, the peptide sequence Isoleucine-Glutamic acid-Threonine-Aspartic acid (IETD) is the recognition motif for caspase-8. caymanchem.commedchemexpress.eu By synthesizing a peptide with this sequence and attaching an aldehyde group (CHO), a specific inhibitor for caspase-8 is created. caymanchem.com These inhibitors are invaluable as enzymatic probes because their reversible nature and high specificity allow researchers to dissect the precise roles of individual proteases within complex signaling cascades like apoptosis. stemcell.comnih.gov They can be used to determine whether a specific cellular event is dependent on the activity of a particular caspase. nih.govportlandpress.comsigmaaldrich.com

Significance of IETD-CHO (TFA) as a Definitive Research Tool in Proteolysis Studies

Ac-IETD-CHO (TFA) is a highly valued tool in biochemical research due to its potent and specific inhibition of caspase-8. medchemexpress.euglpbio.commedchemexpress.com It has been demonstrated to be a reversible inhibitor of caspase-8 with a reported IC₅₀ (half-maximal inhibitory concentration) of 5 nM. caymanchem.comglpbio.com This high potency allows for its use at low concentrations, minimizing potential off-target effects.

In research settings, Ac-IETD-CHO (TFA) is used to investigate the mechanisms of Fas-mediated apoptosis, a classic example of the extrinsic pathway. targetmol.commedchemexpress.commedchemexpress.com Studies have shown its ability to inhibit the proteolytic processing of caspase proenzymes and subsequent DNA fragmentation. caymanchem.com For example, it has been used to demonstrate protection against Fas receptor-mediated apoptosis in hepatocytes. caymanchem.comglpbio.com Beyond caspase-8, Ac-IETD-CHO has also been identified as a potent, reversible inhibitor of granzyme B, a serine protease released by cytotoxic T lymphocytes that can also induce apoptosis. targetmol.commedchemexpress.com This dual specificity is an important consideration in experimental design. The compound's utility as a research tool is rooted in its ability to selectively block a key node in the apoptotic signaling network, thereby enabling detailed investigation of proteolytic events.

Data Tables

Table 1: Properties of Ac-IETD-CHO (TFA)

| Property | Value | Source |

|---|---|---|

| Formal Name | N-acetyl-L-isoleucyl-L-α-glutamyl-N-[(1S)-2-carboxy-1-formylethyl]-L-threoninamide, trifluoroacetate (B77799) salt | caymanchem.com |

| Synonyms | Ac-Ile-Glu-Thr-Asp-CHO, Caspase-8 Inhibitor | caymanchem.com |

| Molecular Formula | C₂₁H₃₄N₄O₁₀ • XCF₃COOH | caymanchem.com |

| Molecular Weight | 502.5 g/mol | caymanchem.com |

| Target | Caspase-8, Granzyme B | targetmol.commedchemexpress.com |

| Inhibitory Potency | IC₅₀ = 5 nM for Caspase-8 | caymanchem.comglpbio.com |

| Mechanism | Reversible peptide aldehyde inhibitor | targetmol.commedchemexpress.com |

Table 2: Research Applications of Ac-IETD-CHO (TFA)

| Research Area | Application | Findings | Source |

|---|---|---|---|

| Apoptosis Research | Inhibition of Fas-mediated apoptosis | Protects hepatocytes and nonparenchymal cells from Fas-induced apoptosis in vivo. | caymanchem.commedchemexpress.comglpbio.com |

| Apoptosis Research | Inhibition of T-cell apoptosis | Inhibits fluticasone (B1203827) propionate-induced apoptosis in T-cells from asthma patients. | caymanchem.com |

| Liver Failure Models | Investigation of apoptotic pathways in liver damage | Inhibits increases in hepatic caspase-3 activity, DNA fragmentation, and procaspase processing in a mouse model of Fas-induced liver failure. | caymanchem.com |

| Immunology | Inhibition of cytotoxic T lymphocyte (CTL) induced cell death | Hampers cell death induced by CTLs. | targetmol.commedchemexpress.com |

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| N-acetyl-L-isoleucyl-L-α-glutamyl-N-[(1S)-2-carboxy-1-formylethyl]-L-threoninamide, trifluoroacetate salt | Ac-IETD-CHO (TFA), Caspase-8 Inhibitor |

| Acetyl-Leu-Leu-norvalinal | LLnV-al |

| Ac-DEVD-CHO | N/A |

| Bid | N/A |

Properties

IUPAC Name |

(4S)-4-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C95H162N20O26.C2HF3O2/c1-27-52(18)75(92(138)103-62(32-33-71(119)120)82(128)113-76(59(25)117)93(139)102-61(43-116)42-72(121)122)112-89(135)70-31-28-34-114(70)94(140)58(24)101-84(130)64(37-45(4)5)107-85(131)65(38-46(6)7)104-78(124)54(20)98-83(129)63(36-44(2)3)106-86(132)67(40-48(10)11)108-91(137)74(51(16)17)111-81(127)57(23)99-88(134)69-30-29-35-115(69)95(141)68(41-49(12)13)109-87(133)66(39-47(8)9)105-79(125)55(21)100-90(136)73(50(14)15)110-80(126)56(22)97-77(123)53(19)96-60(26)118;3-2(4,5)1(6)7/h43-59,61-70,73-76,117H,27-42H2,1-26H3,(H,96,118)(H,97,123)(H,98,129)(H,99,134)(H,100,136)(H,101,130)(H,102,139)(H,103,138)(H,104,124)(H,105,125)(H,106,132)(H,107,131)(H,108,137)(H,109,133)(H,110,126)(H,111,127)(H,112,135)(H,113,128)(H,119,120)(H,121,122);(H,6,7)/t52-,53-,54-,55-,56-,57-,58-,59+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-,74-,75-,76-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGMWHXRSXGJMX-PWAYNZGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C97H163F3N20O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2114.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Biochemical Mechanism of Action of Ietd Cho Tfa

Enzymatic Target Specificity and Identification: Caspase-8 Primacy

Ac-IETD-CHO is designed to mimic the preferred cleavage sequence of caspase-8 substrates, which is Isoleucyl-Glutamyl-Threonyl-Aspartic acid (IETD). medchemexpress.commedchemexpress.eu This sequence-based design confers a significant degree of specificity, making caspase-8 its primary enzymatic target. medchemexpress.eucaymanchem.com Caspase-8 is an initiator caspase that plays a crucial role in the extrinsic pathway of apoptosis, or programmed cell death. nih.govnih.govkjcls.org Upon activation by death receptors, caspase-8 initiates a cascade of downstream effector caspases, such as caspase-3. kjcls.orgmdpi.com

While Ac-IETD-CHO is principally recognized as a caspase-8 inhibitor, it is important to note that some level of cross-reactivity with other caspases can occur. plos.orgnih.gov For instance, studies have shown that it can also inhibit caspase-6, although with different potency compared to its effect on caspase-8. plos.org This lack of absolute specificity is a common characteristic among peptide-based caspase inhibitors. plos.orgnih.gov Despite this, the primacy of caspase-8 as the main target is well-established, and the inhibitor is widely used in research to investigate the roles of the caspase-8-mediated signaling pathway. nih.govmdpi.comnih.gov

Mode of Enzyme-Inhibitor Interaction

The inhibitory activity of Ac-IETD-CHO is dependent on the chemical reactivity of its C-terminal aldehyde group, which acts as a "warhead" that interacts with the catalytic machinery of the caspase enzyme. acs.orgnih.gov

Caspases are cysteine proteases, meaning they utilize a cysteine residue in their active site for catalysis. nih.govillinois.edu The mechanism of inhibition by Ac-IETD-CHO involves the nucleophilic attack by the thiol group (-SH) of this catalytic cysteine on the electrophilic carbon atom of the inhibitor's aldehyde group (-CHO). acs.orgmdpi.com This reaction results in the formation of a reversible covalent bond, specifically a thiohemiacetal adduct. nih.govmdpi.commdpi.com This covalent modification of the active site cysteine effectively blocks the enzyme's ability to bind and cleave its natural substrates, thereby halting its proteolytic activity. acs.orgnih.gov

The interaction between the aldehyde warhead of Ac-IETD-CHO and the caspase active site is characterized as reversible covalent inhibition. medchemexpress.commdpi.comstemcell.com Unlike irreversible inhibitors that form a permanent, stable bond (like a thioether) with the enzyme, the thiohemiacetal linkage formed by peptide aldehydes is unstable and can dissociate, restoring both the inhibitor and the enzyme to their original, unbound states. nih.govresearchgate.netdrughunter.com This reversibility is a key feature of peptide aldehyde inhibitors. mdpi.comnih.gov The formation of the thiohemiacetal is a rapid and reversible process, allowing for dynamic control of enzyme activity. rcsb.org

Quantitative Assessment of Inhibitory Potency and Binding Kinetics

The effectiveness of Ac-IETD-CHO as a caspase inhibitor is quantified through various biochemical and kinetic parameters, which provide insights into its potency and binding affinity.

The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. For Ac-IETD-CHO, IC50 values demonstrate its high potency against caspase-8.

Reported IC50 values for Ac-IETD-CHO against caspase-8 are in the low nanomolar range, with one study citing a value of 5 nM. caymanchem.com Another study reported an IC50 of 6.3 nM for the peptide inhibitor against caspase-8. researchgate.net However, its potency against other caspases is significantly lower, highlighting its selectivity. For example, its IC50 value against caspase-6 was determined to be 53.2 nM, nearly ten times higher than for caspase-8. plos.org This difference underscores the inhibitor's preferential targeting of caspase-8.

| Enzyme | Reported IC50 Value (nM) | Reference |

|---|---|---|

| Caspase-8 | 5 | caymanchem.com |

| Caspase-8 | 6.3 | researchgate.net |

| Caspase-6 | 53.2 | plos.org |

| Caspase-3 | 30.5 | plos.org |

| Caspase-7 | 162.1 | medchemexpress.com |

More detailed kinetic studies provide dissociation constants (Ki) and inactivation rates, which offer a more precise characterization of the enzyme-inhibitor interaction than IC50 values. The dissociation constant (Ki) is an intrinsic measure of the binding affinity between the inhibitor and the enzyme. drughunter.com Peptide aldehydes like Ac-IETD-CHO generally exhibit a wide range of potencies and selectivities, with dissociation constants that can range from picomolar to micromolar concentrations depending on the specific caspase. nih.govresearchgate.net

| Inhibitor | Target Enzyme | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| Peptide Aldehydes | Various Caspases | Dissociation Constants (Ki) | 75 pM to >10 µM | nih.govresearchgate.net |

Cross-Specificity Profiling Against Other Caspases and Proteases (e.g., Granzyme B)

The tetrapeptide aldehyde inhibitor, Ac-IETD-CHO, is primarily recognized as a potent and reversible inhibitor of caspase-8. medchemexpress.commedchemexpress.com However, its specificity is not absolute, and it demonstrates significant inhibitory activity against other proteases, most notably Granzyme B and other members of the caspase family. This cross-specificity is a critical consideration in its experimental application, as its effects may not be solely attributable to the inhibition of caspase-8.

Detailed enzymatic assays have revealed that Ac-IETD-CHO is a potent inhibitor of both caspase-8 and the serine protease Granzyme B. medchemexpress.combiocat.comscbt.com This dual inhibitory action is significant because both enzymes can trigger downstream apoptotic events. Granzyme B, released by cytotoxic T lymphocytes, can initiate cell death by cleaving and activating caspases, including caspase-3. medchemexpress.com Therefore, Ac-IETD-CHO can block apoptosis induced by multiple pathways, such as the Fas-mediated pathway (via caspase-8) and cytotoxic T-lymphocyte-induced cell death. medchemexpress.combiocat.com

The inhibitor's activity extends to other caspases, although often with lower potency compared to caspase-8. For instance, studies in Chinese hamster ovary (CHO) cells have shown that Ac-IETD-CHO can inhibit both endogenous caspase-8 and caspase-9 with equal efficiency, suggesting a broader inhibition profile in certain cellular contexts. nih.gov This is contrasted with other caspase inhibitors like Z-IETD-fmk, which were found to lack specificity in the same study. nih.gov Research using Jurkat cells has also shown that inhibitors of caspase-8 (like IETD-CHO), caspase-9 (LEHD-CHO), and caspase-3 (DEVD-CHO) can all prevent apoptosis, indicating a cascade where inhibition of an upstream caspase like caspase-8 can prevent the activation of downstream executioner caspases. nih.gov

Quantitative kinetic studies provide more precise measures of this specificity. For example, Ac-IETD-CHO inhibits caspase-8 with high affinity, with reported IC50 values in the low nanomolar range (5 nM and 6.3 nM). researchgate.netcaymanchem.com In contrast, its affinity for caspase-3 is significantly lower, with a reported IC50 greater than 50 µM. researchgate.net The structural similarities between initiator caspases, particularly caspase-8 and caspase-10, can make the development of highly selective inhibitors challenging. frontiersin.org

The following table summarizes the inhibitory profile of Ac-IETD-CHO against various caspases and Granzyme B based on available research findings.

| Target Enzyme | Reported Inhibition | IC50 / Ki Value | Notes |

| Caspase-8 | Potent, reversible inhibitor | IC50: 5 nM caymanchem.com, 6.3 nM researchgate.net | Primary target; inhibitor sequence mimics the preferred substrate recognition site. frontiersin.org |

| Granzyme B | Potent, reversible inhibitor | Not specified | Frequently cited as a dual inhibitor of Caspase-8 and Granzyme B. medchemexpress.comscbt.com |

| Caspase-9 | Inhibits | Not specified | Shown to be equally efficient in inhibiting Chinese hamster caspase-8 and -9. nih.gov |

| Caspase-3 | Weak or no inhibition | IC50 > 50 µM | Exhibits very low affinity compared to its primary target, Caspase-8. researchgate.net |

| Caspase-10 | Likely inhibits | Not specified | Structural similarities in the active site with Caspase-8 suggest potential for inhibition. frontiersin.org |

Insights into Conformational Dynamics of Caspase-IETD-CHO (TFA) Complexes

The binding of the Ietd-cho (tfa) inhibitor to its target caspases, particularly caspase-8, induces significant conformational changes and stabilization of the enzyme's active state. These insights are derived primarily from high-resolution crystal structures and biophysical studies, which reveal the intricate molecular interactions that govern the inhibitory mechanism.

The crystal structure of the human caspase-8 in complex with Ac-IETD-CHO, resolved at a very high resolution of 1.20 Å (PDB ID: 1QTN), provides a detailed snapshot of the bound state. nih.gov In this complex, the aldehyde group of the inhibitor forms a reversible covalent thiohemiacetal linkage with the catalytic cysteine residue (Cys360 in caspase-8) in the active site. umass.edu This covalent interaction effectively traps the enzyme in an inhibited state. The inhibitor's peptide backbone stretches across the active site cleft, with its side chains occupying specific subsites (S1-S4) that determine substrate specificity. uzh.ch

Structural analysis reveals that the binding of the inhibitor stabilizes several dynamic loops that form the active site. umass.eduuzh.ch In the unbound, or apo, state, these loops are often flexible and disordered. Upon binding IETD-CHO, these loops adopt a more ordered conformation, locking the enzyme into a catalytically competent, albeit inhibited, form. pnas.org This induced-fit mechanism is crucial for the high-affinity binding. Biophysical measurements have quantified this stabilizing effect; the binding of IETD-CHO to caspase-8 dramatically increases its thermal stability, raising the melting temperature (Tm) by 27 °C. umass.edu This substantial stabilization is attributed to the locking of the dynamic active site loops and the stabilization of the dimeric form of the enzyme, which is the activated state. umass.eduacs.org

The interaction between the inhibitor and the enzyme is not limited to the active site cysteine. The P4-Ile, P3-Glu, P2-Thr, and P1-Asp residues of the IETD sequence make specific hydrogen bonds and van der Waals contacts with the corresponding S4, S3, S2, and S1 pockets of the caspase. For example, the negatively charged P1-Asp side chain fits into the positively charged S1 pocket, a hallmark of caspase-substrate recognition. core.ac.uk In the caspase-8:Ac-IETD-CHO complex structure, specific interactions, such as the stacking of the acetyl capping group on Pro415, have been observed, which differ from other inhibitor-bound caspase structures and highlight the unique conformational landscape of the complex. uzh.ch

Furthermore, studies on caspase activation and dimerization reveal that inhibitor binding can artificially stabilize protein-protein interactions. For instance, the interaction between procaspase-8 and its regulator c-FLIP is inherently weak, but the addition of Ac-IETD-CHO locks the heterodimer into an artificially stable complex by stabilizing the active site conformation of procaspase-8. pnas.org This demonstrates that the conformational dynamics influenced by the inhibitor extend beyond the enzyme itself to its interactions within larger signaling complexes. The flexibility of the caspase structure and its responsiveness to ligand binding are critical factors, suggesting that the enzyme and inhibitor mutually adapt their conformations to achieve optimal binding. acs.orgbiorxiv.org

Application of Ietd Cho Tfa in Cellular and Enzymatic Research Methodologies

Dissection of Apoptotic Signal Transduction Pathways

Apoptosis is a highly regulated process involving a cascade of cysteine-aspartic proteases called caspases. These enzymes are broadly categorized into initiator caspases, which start the apoptotic signal, and executioner caspases, which carry out the dismantling of the cell. IETD-CHO's ability to selectively block a key initiator caspase allows researchers to probe the initial steps of apoptotic signaling.

Initiator caspases, such as caspase-8, caspase-9, and caspase-10, are activated in response to specific pro-apoptotic signals and are responsible for activating the downstream executioner caspases. acs.org Caspase-8 is a principal initiator caspase in the extrinsic, or death receptor-mediated, apoptotic pathway. spandidos-publications.comnih.gov When ligands like FasL or TNF-α bind to their respective death receptors on the cell surface, caspase-8 is recruited and activated. nih.gov

Researchers utilize IETD-CHO to confirm the involvement of caspase-8 in a particular cell death process. By treating cells with an apoptotic stimulus in the presence and absence of IETD-CHO, scientists can observe whether apoptosis is prevented or reduced. For instance, in a study on seizure-induced cell death in cultured hippocampal neurons, the application of Ac-IETD-CHO was shown to be more effective at blocking cell death than a caspase-9 inhibitor, indicating the primary involvement of the caspase-8-mediated extrinsic pathway. nih.gov This demonstrates how IETD-CHO can be used to differentiate between the extrinsic (caspase-8 dependent) and intrinsic (caspase-9 dependent) apoptotic pathways. spandidos-publications.com

IETD-CHO is widely used to investigate apoptosis in various mammalian cell culture models. nih.gov For example, in studies involving human non-small cell lung cancer cells (A549), researchers used Ac-IETD-CHO to demonstrate that an increase in apoptosis was mediated by caspase-8. spandidos-publications.com Pre-incubation with the inhibitor significantly decreased the population of apoptotic cells, confirming that caspase-8 was a crucial mediator in the observed cell death pathway. spandidos-publications.com

Similarly, in studies with Jurkat cells, a human T-lymphocyte cell line, inhibitors based on the IETD sequence are used to block Fas-mediated apoptosis. medchemexpress.comsanbio.nl Treatment with an anti-Fas antibody induces apoptosis, which can be effectively blocked by IETD-based inhibitors, thereby confirming the role of caspase-8 in this process. sanbio.nl These experiments are fundamental to understanding the specific molecular mechanisms that trigger cell death in different cell types and in response to various stimuli.

| Cell Line | Apoptotic Stimulus | Observed Effect of IETD-CHO | Conclusion | Reference |

|---|---|---|---|---|

| A549 (Human Lung Cancer) | Poly(I:C)-HMW + Ionizing Radiation | Significantly decreased the apoptotic cell population | Caspase-8 is a key mediator of the enhanced apoptosis. | spandidos-publications.com |

| Cultured Hippocampal Neurons | Seizure-like activity | More effective at blocking cell death than a caspase-9 inhibitor | The extrinsic pathway associated with caspase-8 is activated. | nih.gov |

| MDA-MB231 (Breast Cancer) | Etoposide (VP16) | Inhibited membrane-associated caspase-8 activation | Caspase-8 activation is a causal step in etoposide-induced cell death. | nih.gov |

| Jurkat (T-lymphocyte) | Anti-Fas Monoclonal Antibody | Blocked apoptosis | Confirms the role of caspase-8 in Fas-mediated apoptosis. | sanbio.nl |

Utilization in In Vitro Enzyme Activity Assays

Beyond its use in living cells, IETD-CHO is crucial for in vitro assays designed to measure the enzymatic activity of caspase-8 directly. These assays are vital for biochemical studies and drug discovery, allowing for the precise quantification of enzyme kinetics and inhibition.

The activity of caspase-8 is typically measured by detecting the cleavage of a synthetic substrate. abcam.com These substrates consist of the IETD peptide sequence linked to a reporter molecule, which is either a chromophore (for colorimetric/spectrophotometric assays) or a fluorophore (for fluorometric assays). abcam.comthermofisher.com When active caspase-8 in a sample (e.g., a cell lysate) cleaves the IETD sequence, the reporter molecule is released.

Spectrophotometric Assays: The released chromophore, such as p-nitroanilide (pNA), can be quantified by measuring its absorbance at a specific wavelength (typically 400-405 nm) using a spectrophotometer or microplate reader. thermofisher.comabcam.comecotechbiotech.com The increase in absorbance is directly proportional to the caspase-8 activity in the sample. thermofisher.com

Fluorometric Assays: The free fluorophore, such as 7-amino-4-trifluoromethylcoumarin (AFC), emits fluorescence at a different wavelength than the uncleaved substrate. abcam.cominnopep.com The increase in fluorescence intensity (e.g., excitation at ~400 nm and emission at ~505 nm) provides a highly sensitive measure of enzyme activity. abcam.cominnopep.com

The choice of substrate is critical for the sensitivity and type of assay performed.

Ac-IETD-pNA (Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-Nitroanilide): This is the standard colorimetric substrate for caspase-8. apexbt.comcephamls.comtribioscience.com It is widely used in commercially available kits for quantifying caspase-8 activity in apoptotic cell lysates. thermofisher.comapexbt.com The assay principle relies on the spectrophotometric detection of the released pNA chromophore. cephamls.com

Ac-IETD-AFC (Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-Trifluoromethylcoumarin): This is a commonly used fluorogenic substrate that offers higher sensitivity compared to its colorimetric counterpart. innopep.comcephamlsi.com Upon cleavage by caspase-8, the release of AFC results in a strong fluorescent signal, making this substrate ideal for detecting low levels of enzyme activity. abcam.cominnopep.com

In both types of assays, IETD-CHO can be used as a specific inhibitor to confirm that the measured activity is indeed from caspase-8 or closely related caspases that recognize the IETD sequence. thermofisher.comnih.gov

| Substrate | Reporter Group | Assay Type | Detection Wavelength | Key Feature | Reference |

|---|---|---|---|---|---|

| Ac-IETD-pNA | p-nitroanilide (pNA) | Colorimetric/Spectrophotometric | 400-405 nm (Absorbance) | Simple, convenient, widely used. | thermofisher.comcephamls.com |

| Ac-IETD-AFC | 7-amino-4-trifluoromethylcoumarin (AFC) | Fluorometric | Ex: ~400 nm / Em: ~505 nm | High sensitivity for detecting low enzyme activity. | abcam.cominnopep.com |

Application in Cultured Mammalian Cell Systems

IETD-CHO is extensively applied in research using cultured mammalian cells, particularly Chinese Hamster Ovary (CHO) cells. nih.gov CHO cells are a cornerstone of the biopharmaceutical industry for producing recombinant proteins and are also a common model system in cell biology research. nih.govevitria.com They are known to undergo apoptosis in culture, which can limit the productivity of bioreactors. nih.govnih.gov

Researchers have used IETD-CHO and other IETD-based inhibitors to study and mitigate apoptosis in CHO cell cultures. nih.govnih.gov Studies have shown that inhibiting caspase-8 can enhance the viability of CHO cells in both batch and fed-batch cultures, suggesting its involvement in the apoptotic death observed under these conditions. nih.gov However, it is noteworthy that some research indicates a degree of cross-reactivity, where the aldehyde form of inhibitors for human caspase-8 (Ac-IETD-CHO) and caspase-9 (Ac-LEHD-CHO) can be equally effective at inhibiting Chinese hamster caspase-8. nih.gov This highlights the importance of careful validation when using these inhibitors across different species and cell systems.

The ability to grow CHO cells in suspension and in chemically defined, serum-free media makes them an ideal and reproducible system for studying the effects of caspase inhibitors like IETD-CHO on cell viability and protein production. evitria.comcet.bio

Inhibition of Endogenous Caspase-8 Activity in Research Cell Lines (e.g., Chinese Hamster Ovary (CHO) cells)

IETD-CHO (TFA) is instrumental in studies involving the modulation of apoptosis, particularly in commercially significant cell lines like Chinese Hamster Ovary (CHO) cells. Apoptosis, or programmed cell death, is a critical factor that can limit the viability and productivity of CHO cell cultures used in bioprocessing. biorxiv.org Caspase-8 is a key initiator caspase in the extrinsic apoptotic pathway. biorxiv.org

Research has focused on inhibiting specific caspases to prolong cell viability. In one study, the reversible aldehyde inhibitor Ac-IETD-CHO was found to be efficient at inhibiting endogenous caspase-8 in CHO cells. nih.govresearchgate.net The inhibition of either caspase-8 or caspase-9 was shown to enhance the viability of CHO cells in both batch and fed-batch suspension cultures. nih.gov This suggests that targeting the caspase-8 pathway is a viable strategy for engineering CHO cells to be more resistant to apoptosis during biomanufacturing processes. nih.gov

It is noteworthy that the specificity of caspase inhibitors can be a critical experimental parameter. Studies have shown that while fluoromethyl ketone (fmk) types of inhibitors like Z-IETD-fmk may lack complete specificity, the reversible aldehyde form, Ac-IETD-CHO, is an effective tool for targeting caspase-8 activity in hamster cells. nih.gov

Table 1: Research Findings on Caspase Inhibition in CHO Cells

| Inhibitor | Target Caspase | Cell Line | Key Finding | Reference |

|---|---|---|---|---|

| Ac-IETD-CHO | Caspase-8 | Chinese Hamster Ovary (CHO) | Efficiently inhibits Chinese hamster caspase-8, leading to enhanced cell viability in culture. | nih.gov |

| Ac-LEHD-CHO | Caspase-9 | Chinese Hamster Ovary (CHO) | Efficiently inhibits Chinese hamster caspase-9; also shows inhibitory activity against caspase-8. | nih.gov |

| Z-IETD-fmk | Caspase-8 | Chinese Hamster Ovary (CHO) | Shown to have a lack of specificity in inhibiting caspases in this cell line. | nih.gov |

Assessing Caspase Involvement in Cellular Processes beyond Apoptosis

While caspases are primarily known as executioners of apoptosis, a growing body of evidence reveals their involvement in non-apoptotic processes, and inhibitors like IETD-CHO (TFA) are crucial for this area of investigation. nih.govnih.gov Caspase-8, in particular, has been implicated in inflammation, innate immunity, and cell differentiation. nih.govelsevierpure.comresearchgate.net

By inhibiting the enzymatic activity of caspase-8, researchers can uncouple its proteolytic functions from its scaffolding roles and observe the downstream consequences. For example, studies have shown that in certain myeloid cells, the inhibition of caspase-8 activity with a related inhibitor, z-IETD-fmk, can paradoxically promote inflammasome activation, a process distinct from apoptosis. nih.gov Furthermore, caspase-8 plays a significant role in preventing a form of inflammatory cell death called necroptosis by cleaving key proteins in that pathway, such as RIPK1 and RIPK3. nih.govnih.gov Using an inhibitor for caspase-8 can therefore trigger necroptosis in response to stimuli like TNFα, allowing scientists to dissect the molecular switch between apoptosis and necroptosis. nih.govnih.gov

These non-apoptotic functions are vital for tissue homeostasis and development. nih.gov Conditional knockout studies, which genetically mimic the effect of a highly specific inhibitor, have revealed that caspase-8 is essential for the development of the yolk sac vasculature and for the proper functioning of hematopoietic progenitors. elsevierpure.comresearchgate.net The application of chemical inhibitors like IETD-CHO (TFA) in cell culture models allows for temporal control of caspase-8 inhibition to explore its role in these diverse cellular functions. elsevierpure.com

Research into Substrate Specificity and Recognition Motifs of Caspase-8

The inhibitor IETD-CHO (TFA) is fundamentally a tool for probing the substrate specificity of caspase-8. Caspases recognize a four-amino-acid motif (P4-P3-P2-P1), with cleavage occurring after the P1 aspartic acid (D) residue. nih.gov Caspase-8 is traditionally classified as a Group III caspase, preferring a sequence with a hydrophobic residue at the P4 position, epitomized by the Ile-Glu-Thr-Asp (IETD) motif. nih.gov The IETD sequence itself is based on the cleavage site within the pro-enzyme of caspase-3, a downstream target of caspase-8. cephamls.com

However, research using IETD-based inhibitors and substrates has revealed that the specificity of caspase-8 is more complex than initially thought. nih.gov For instance, studies on recombinant Chinese hamster caspase-8 showed that it has a broad specificity profile and can cleave the caspase-9 substrate (Ac-LEHD-pNA) more efficiently than the designated caspase-8 substrate. nih.gov

Kinetic studies have further illuminated these nuances. The inhibitor Boc-IETD-aldehyde, a variant of IETD-CHO, is a highly potent inhibitor of caspase-8. nih.gov However, Z-DEVD-aldehyde, a specific inhibitor for Group II caspases (like caspase-3), was found to be an almost equally potent inhibitor of caspase-8. nih.gov This finding suggests that caspase-8 can tolerate an acidic residue like aspartic acid (D) in the P4 subsite, challenging the strict classification. nih.gov This has led to the proposal that the S3 subsite, which binds the P3 residue (glutamic acid in IETD), is also a critical specificity-determining factor for caspase-8. nih.gov

Table 2: Kinetic Data for Caspase-8 Inhibition

| Inhibitor Compound | Target Group | Ki for Caspase-8 | Implication for Specificity | Reference |

|---|---|---|---|---|

| Boc-IETD-aldehyde | Group III (Caspase-8) | 1 nM | Confirms high affinity for the canonical IETD motif. | nih.gov |

| Z-DEVD-aldehyde | Group II (Caspase-3) | 2 nM | Shows caspase-8 can accommodate non-canonical P4 residues, challenging specificity rules. | nih.gov |

Advanced Structural and Computational Analyses of Ietd Cho Tfa and Its Target Caspases

Structural Biology Investigations of Caspase-Inhibitor Complexes

X-ray Crystallographic Studies of IETD-CHO Bound to Caspases

X-ray crystallography has provided high-resolution insights into the binding of IETD-CHO to caspases, particularly the initiator caspase-8. The crystal structure of human caspase-8 covalently modified with acetyl-Ile-Glu-Thr-Asp-aldehyde (Ac-IETD-CHO) has been determined to a resolution of 1.2 Å. rcsb.org This high-resolution structure reveals that the inhibitor forms a thiohemiacetal adduct with the catalytic cysteine residue (Cys360) in the active site of caspase-8. rcsb.org

Studies have also explored the specificity of caspase-8 at its S4 subsite. pdbj.org While traditionally classified as preferring small hydrophobic residues at this position, the crystal structure of caspase-8 in complex with Z-DEVD-CHO showed that it can also accommodate an acidic residue like aspartate. pdbj.org Kinetic data further revealed that Z-DEVD-CHO is a potent inhibitor of caspase-8, with a Ki of 2 nM, nearly as potent as the specific group III inhibitor Boc-IETD-aldehyde (Ki of 1 nM). pdbj.org This suggests that the S3 subsite also plays a crucial role in determining specificity. pdbj.orgportlandpress.com

While direct crystallographic data for IETD-CHO with caspase-3 is less common, extensive crystallographic studies of caspase-3 with other peptide aldehyde inhibitors like Ac-DEVD-CHO have been conducted. nih.govcore.ac.uk These studies provide a framework for understanding how tetrapeptide inhibitors interact with the active site of effector caspases. The binding of these inhibitors helps to elucidate the roles of the different subsites (S1-S4) in substrate recognition. core.ac.uk For instance, the S1 pocket of caspase-3 has a strong preference for the negatively charged aspartic acid at the P1 position. core.ac.uk The S2 pocket is nonpolar and favors small hydrophobic residues. core.ac.uk

| PDB ID | Caspase | Inhibitor | Resolution (Å) | Key Findings |

| 1QTN | Caspase-8 | Ac-IETD-CHO | 1.20 | High-resolution structure revealing detailed interactions, including the formation of a thiohemiacetal adduct and the trans configuration of the N-acetyl group. rcsb.org |

| 1F9E | Caspase-8 | Z-DEVD-CHO | Not specified in abstract | Showed that caspase-8 can accommodate acidic residues at the S4 subsite, challenging previous classifications. pdbj.org |

| 7RN9 | Caspase-3 | Ac-VDFVD-CHO | 1.67 | Provides insights into pentapeptide inhibitor binding and selectivity against caspase-2. rcsb.org |

Spectroscopic Techniques for Ligand-Protein Interaction Characterization

Spectroscopic methods are invaluable for characterizing the binding interactions between IETD-CHO and caspases in solution. Fluorescence spectroscopy, often using fluorogenic substrates like Ac-IETD-AMC, is a common method to measure caspase-8 activity and inhibition. medchemexpress.euscbt.com The cleavage of the substrate by the enzyme releases the fluorescent aminomethylcoumarin (AMC) group, providing a direct measure of enzyme kinetics. scbt.com The inhibition of this activity by IETD-CHO allows for the determination of inhibitory constants (e.g., IC50 or Ki values).

Colorimetric assays provide another straightforward method for quantifying caspase activity and inhibition. merckmillipore.com These assays utilize a chromogenic substrate such as IETD-pNA (p-nitroaniline). merckmillipore.com When caspase-8 cleaves the substrate, the pNA chromophore is released and can be detected spectrophotometrically at 405 nm. merckmillipore.com The reduction in color development in the presence of IETD-CHO is used to quantify its inhibitory potency. merckmillipore.com

These spectroscopic techniques are crucial for high-throughput screening of potential caspase inhibitors and for detailed kinetic analysis of inhibitor-enzyme interactions. caymanchem.com They complement the static picture provided by X-ray crystallography by offering insights into the dynamic aspects of binding in a solution environment.

In Silico Approaches for Inhibitor Design and Optimization

Computational methods are increasingly employed to understand the structural basis of inhibitor binding and to guide the design of new, more potent, and selective caspase inhibitors.

Molecular Docking and Binding Affinity Prediction for IETD-CHO and Analogues

Molecular docking simulations are used to predict the preferred binding orientation of IETD-CHO and its analogues within the active site of caspases. mdpi.com These simulations place the ligand into the binding site of the protein and score the different poses based on a scoring function that approximates the binding affinity. researchgate.net This approach allows for the virtual screening of large libraries of compounds to identify potential new inhibitors. mdpi.com

For IETD-CHO, docking studies would typically confirm the covalent interaction with the catalytic cysteine and the specific hydrogen bonding patterns observed in crystallographic structures. By modifying the structure of IETD-CHO in silico and re-docking the analogues, researchers can predict how changes to the peptide sequence will affect binding affinity and selectivity. researchgate.netuq.edu.au For example, modifications at the P2, P3, and P4 positions can be explored to optimize interactions with the corresponding S2, S3, and S4 subsites of different caspases.

Predicting binding affinity is a key goal of these computational methods. nih.gov While traditional scoring functions provide a qualitative ranking, more advanced methods aim for quantitative prediction of binding free energies. arxiv.org These predictions can help prioritize which analogues to synthesize and test experimentally, thereby accelerating the drug discovery process. nih.gov

Molecular Dynamics Simulations to Model Inhibitor-Enzyme Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the caspase-inhibitor complex, complementing the static picture from X-ray crystallography. nih.govmdpi.com By simulating the movement of atoms over time, MD can reveal the flexibility of the enzyme and inhibitor, the stability of their interactions, and the role of solvent molecules. nih.gov

MD simulations of caspase-3 in complex with peptide inhibitors have shown that the active site is flexible, particularly the catalytic histidine residue. nih.gov These simulations can also reveal correlated motions within the enzyme, such as the movement of the two active sites in the dimeric form of the enzyme. nih.gov For the IETD-CHO-caspase-8 complex, MD simulations could be used to study the stability of the thiohemiacetal adduct and the network of hydrogen bonds that stabilize the inhibitor in the active site. researchgate.net They can also be used to investigate the conformational changes that occur upon inhibitor binding.

Computational Structure-Activity Relationship (SAR) Derivation

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. acs.org For IETD-CHO and its analogues, this involves building a quantitative model that relates structural features to their inhibitory potency against caspases.

These models can be developed using various computational techniques, including quantitative structure-activity relationship (QSAR) modeling. QSAR models use statistical methods to derive an equation that predicts the activity of a compound based on its physicochemical properties or structural descriptors. By analyzing the SAR of a series of IETD-CHO analogues, researchers can identify the key structural features that are important for potent and selective inhibition of caspase-8. This information can then be used to design new inhibitors with improved properties. For example, SAR studies might reveal that a particular type of amino acid at the P3 position leads to enhanced selectivity for caspase-8 over other caspases.

Affinity-Based Proteomics for Active Caspase Profiling

Affinity-based proteomics is a powerful chemical proteomic strategy used to study the functional state of enzymes within complex biological samples. rsc.org This approach, particularly activity-based protein profiling (ABPP), utilizes specialized chemical probes to target and covalently label the active sites of enzymes. rsc.orgstanford.edu This methodology allows for the specific detection, isolation, and identification of functionally active enzymes, distinguishing them from their inactive forms or zymogens. nih.gov In the context of apoptosis research, affinity-based proteomics is instrumental in profiling the activity of caspases, the key executioners of programmed cell death.

Use of IETD-CHO Derivatives as Activity-Based Probes (ABPs)

The tetrapeptide sequence Isoleucyl-L-α-glutamyl-L-threonyl-L-aspartic acid (IETD) is recognized by caspase-8, an initiator caspase in the extrinsic apoptosis pathway. nih.govcaymanchem.com The compound IETD-CHO, which features an aldehyde functional group, acts as a reversible inhibitor of caspase-8. nih.gov To transform this specific inhibitor into a tool for active caspase profiling, it is modified to create an activity-based probe (ABP).

ABPs are small-molecule tools designed to irreversibly bind to the active site of a target enzyme family. nih.gov A typical ABP consists of three key components: a reactive group (or "warhead") that forms a covalent bond with a catalytic residue in the enzyme's active site, a specificity element (such as a peptide sequence) that directs the probe to the desired enzyme, and a reporter tag for detection and purification. stanford.edursc.org

In the case of IETD-based ABPs, the IETD peptide sequence serves as the specificity element for caspase-8 and, to some extent, other caspases that share substrate recognition patterns. nih.gov The aldehyde (CHO) of IETD-CHO is often replaced with a more reactive "warhead" to ensure covalent and irreversible binding. Common warheads used in caspase probes include acyloxymethyl ketones (AOMK) and fluoromethyl ketones (FMK). stanford.edursc.orgresearchgate.net These electrophilic groups react with the nucleophilic cysteine residue in the active site of caspases, forming a stable covalent bond that effectively traps the active enzyme. researchgate.net

The final component, a reporter tag, is attached to the probe, often via a linker. stanford.edu This tag can be a biotin (B1667282) molecule for affinity purification using streptavidin or a fluorophore (like Cy5 or BODIPY) for direct visualization in gels or through microscopy. stanford.edunih.govrsc.org These modifications turn the specific but reversible IETD-CHO inhibitor into a suite of powerful, irreversible probes for studying active caspase-8.

| Component | Example Moiety | Function | Reference |

|---|---|---|---|

| Specificity Element | IETD Peptide Sequence | Directs the probe to the substrate-binding pocket of caspase-8 and related caspases. | nih.govnih.gov |

| Reactive Group ("Warhead") | Acyloxymethyl ketone (AOMK), Fluoromethyl ketone (FMK) | Forms an irreversible, covalent bond with the active site cysteine of the caspase. | stanford.edursc.orgresearchgate.net |

| Reporter Tag | Biotin, Fluorophore (e.g., Cy5) | Enables affinity purification (biotin) or direct visualization (fluorophore) of the labeled caspase. | stanford.edunih.gov |

Methodologies for Isolation and Identification of Active Caspase Proteomes

The use of IETD-based ABPs is central to the methodology for isolating and identifying active caspases from a complex proteome, such as a cell lysate or tissue extract. stanford.edu This process, known as activity-based protein profiling (ABPP), provides a snapshot of the specific caspases that are catalytically active at a given moment, for instance, during the induction of apoptosis. nih.gov

The general workflow involves several key steps:

Labeling of Active Enzymes : The biological sample (e.g., cell lysate from apoptotic cells) is incubated with an IETD-based ABP. rsc.org The probe's specificity element directs it to active caspase-8, and the warhead forms a covalent bond, effectively "tagging" only the active enzyme population. nih.gov Inactive procaspases or inhibitor-bound caspases will not be labeled. nih.gov

Affinity Purification/Enrichment : If a biotinylated IETD probe is used, the entire proteome is then passed over a streptavidin-coated affinity matrix (e.g., beads). The high-affinity interaction between biotin and streptavidin allows for the selective capture and isolation of the probe-labeled caspases, while the rest of the proteome is washed away. rsc.org This step significantly enriches the sample for active caspases.

Analysis and Identification : The enriched proteins are eluted from the affinity matrix and identified using standard proteomic techniques.

SDS-PAGE and Visualization : The sample can be separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). If a fluorescent tag was used on the ABP, the labeled caspases can be directly visualized in the gel using a fluorescence scanner. nih.gov This provides information on the molecular weight and relative abundance of the active caspases.

Mass Spectrometry (MS) : For definitive identification, the protein bands of interest can be excised from the gel, digested into smaller peptides (typically with trypsin), and analyzed by mass spectrometry. rsc.org Alternatively, the entire enriched sample can be subjected to a "shotgun" proteomics approach, where all captured proteins are digested and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com This provides a comprehensive profile of the active caspase proteome and can even identify the exact site of probe labeling.

This methodology has proven superior to traditional antibody-based methods like Western blotting, which measure total protein levels but cannot differentiate between the active enzyme and its inactive zymogen form. nih.gov By specifically targeting the catalytically competent enzyme population, ABPP with probes like IETD derivatives offers a more accurate and functional readout of caspase-mediated apoptotic signaling.

| Step | Description | Key Reagents/Tools | Reference |

|---|---|---|---|

| 1. Labeling | Incubation of a complex proteome (e.g., cell lysate) with an IETD-based ABP to covalently tag active caspases. | Biotin- or Fluorophore-tagged IETD-AOMK/FMK probe. | nih.govrsc.org |

| 2. Enrichment | Selective isolation of biotin-tagged caspase-probe complexes from the lysate. | Streptavidin-coated affinity beads. | rsc.org |

| 3. Separation & Visualization | Separation of enriched proteins by molecular weight. Direct visualization if a fluorescent probe was used. | SDS-PAGE, Fluorescence gel scanner. | nih.gov |

| 4. Identification | Unambiguous identification of the isolated proteins and their post-translational modifications. | Mass Spectrometry (LC-MS/MS). | rsc.orgmdpi.com |

Comparative Analysis with Other Classes of Caspase Inhibitors

Differentiation from Irreversible Halomethyl Ketone Inhibitors (e.g., Z-IETD-FMK)

A primary distinction lies in the nature of inhibition when comparing IETD-CHO (TFA) with halomethyl ketone inhibitors like Z-IETD-FMK.

Mechanism of Inhibition: IETD-CHO, as a peptide aldehyde, acts as a reversible inhibitor. medchemexpress.compeptanova.de The aldehyde group forms a transient covalent bond with the active site cysteine of the caspase. In contrast, Z-IETD-FMK is a fluoromethyl ketone (FMK)-derivatized peptide that functions as an irreversible inhibitor. bio-techne.comaatbio.combdbiosciences.com The FMK group forms a stable, irreversible covalent bond, specifically a thiomethylketone, with the thiol group of the active site cysteine, permanently inactivating the enzyme. jpp.krakow.pl

Chemical Structure and Permeability: Both inhibitor types are based on the tetrapeptide sequence "IETD," which is preferentially recognized by caspase-8. sanbio.nlmblbio.com However, Z-IETD-FMK includes a benzyloxycarbonyl (Z) group at the N-terminus and O-methyl side chains, modifications that enhance its cell permeability and stability. bio-techne.combdbiosciences.cominvivogen.com IETD-CHO (TFA) is the trifluoroacetic acid salt of the IETD-CHO peptide, with TFA being a remnant of the peptide synthesis process that can influence solubility. acs.org

Application in Research: The reversibility of IETD-CHO allows for the study of transient caspase-8 inhibition and the subsequent recovery of cellular processes. Irreversible inhibitors like Z-IETD-FMK are employed when complete and sustained blockage of caspase-8 activity is required to study downstream events definitively. aatbio.combdbiosciences.com

Table 1: Comparison of IETD-CHO (TFA) and Z-IETD-FMK

| Feature | IETD-CHO (TFA) | Z-IETD-FMK |

|---|---|---|

| Inhibition Type | Reversible medchemexpress.compeptanova.de | Irreversible bio-techne.comaatbio.combdbiosciences.com |

| Reactive Group | Aldehyde (-CHO) | Fluoromethyl Ketone (-FMK) jpp.krakow.pl |

| Target Caspase | Primarily Caspase-8 medchemexpress.eumedchemexpress.com | Primarily Caspase-8 sanbio.nlmblbio.com |

| Cell Permeability | Cell permeable | Enhanced cell permeability bio-techne.combdbiosciences.com |

| Bond with Caspase | Transient covalent bond | Stable thiomethylketone bond jpp.krakow.pl |

Comparative Studies with Other Peptide Aldehyde Inhibitors (e.g., Ac-DEVD-CHO, Ac-WEHD-CHO, Ac-VEID-CHO)

Within the class of peptide aldehyde inhibitors, selectivity is a key differentiator, largely determined by the peptide recognition sequence.

Specificity and Potency: Each peptide aldehyde is designed to mimic the optimal cleavage sequence for a specific caspase or a small subset of caspases.

IETD-CHO (TFA) is a potent inhibitor of caspase-8. medchemexpress.eumedchemexpress.com

Ac-DEVD-CHO is a highly specific and potent inhibitor of caspase-3 and also shows activity against caspases-7 and -8. peptide.co.jptargetmol.com

Ac-WEHD-CHO is recognized as a very potent inhibitor of caspase-1 and caspase-5. nih.govsigmaaldrich.com

Ac-VEID-CHO targets caspase-6 with high affinity. peptide.co.jp

Dissociation Constants (Ki): The potency of these inhibitors can be quantified by their dissociation constants (Ki), with lower values indicating stronger binding. For instance, Ac-Trp-Glu-His-Asp-Aldehyde (Ac-WEHD-CHO) has been reported to have a Ki value of 56 pM for caspase-1, demonstrating extremely high potency. targetmol.com Peptide aldehydes, in general, exhibit a wide range of potencies, with dissociation constants spanning from the picomolar to the micromolar range depending on the target caspase. nih.govresearchgate.net

Research Applications: The distinct specificities of these peptide aldehydes allow researchers to selectively block different points in the apoptotic pathways. For example, Ac-DEVD-CHO is used to study events downstream of caspase-3 activation, while IETD-CHO is used to investigate the role of the initiator caspase-8 in the extrinsic apoptosis pathway.

Table 2: Specificity of Various Peptide Aldehyde Caspase Inhibitors

| Inhibitor | Primary Target Caspase(s) |

|---|---|

| IETD-CHO (TFA) | Caspase-8 medchemexpress.eumedchemexpress.com |

| Ac-DEVD-CHO | Caspase-3, Caspase-7 peptide.co.jptargetmol.com |

| Ac-WEHD-CHO | Caspase-1, Caspase-5 nih.govsigmaaldrich.com |

| Ac-VEID-CHO | Caspase-6 peptide.co.jp |

| Ac-YVAD-CHO | Caspase-1 peptide.co.jpnih.gov |

Future Directions and Emerging Research Perspectives for Ietd Cho Tfa

Rational Design of Highly Selective Caspase-8 Probes for Complex Biological Systems

The rational design of more specific and effective caspase-8 probes is a primary area of future research. While IETD-CHO is a potent inhibitor of caspase-8, it can also be cleaved by other caspases, such as caspase-3, which can complicate the interpretation of experimental results. nih.govresearchgate.net The development of next-generation probes aims to overcome this limitation.

One promising approach involves a combination of protein and probe engineering. nih.gov Researchers are using molecular modeling to identify unique sites on caspase-8 that can be targeted by specifically designed probes. nih.gov This strategy involves introducing a non-catalytic cysteine residue near the substrate-binding pocket of caspase-8. nih.gov A corresponding probe is then designed with a reactive group that can form a covalent bond with this engineered cysteine, in addition to the traditional aldehyde that interacts with the active site. nih.gov This dual-interaction mechanism significantly enhances the probe's selectivity for the engineered caspase-8 over other wild-type caspases. nih.gov

Another strategy focuses on developing probes that can distinguish between the different functional states of caspase-8. nih.gov For instance, researchers are designing small molecules that can specifically target the heterodimer of caspase-8 and c-FLIPL, a key regulator of apoptosis. nih.gov These molecules are designed to stabilize the active conformation of caspase-8 within this complex, thereby enhancing its apoptotic activity. nih.gov This approach allows for a more nuanced investigation of caspase-8 regulation.

The quest for higher selectivity has also led to large-scale screening of peptide-based substrates to identify sequences with optimal selectivity for caspase-8. researchgate.net These highly selective substrates can then be converted into activity-based probes (ABPs) by adding a detectable tag. researchgate.net While converting substrates to ABPs can sometimes lead to a loss of selectivity, a panel of multiple caspase-selective ABPs can be used to provide a more accurate picture of caspase-8 activity in complex biological systems. researchgate.net

Integration into High-Throughput Screening Platforms for Novel Target Discovery

High-throughput screening (HTS) is a powerful method for identifying new drug candidates and biological modulators. ox.ac.ukdrugtargetreview.comwikipedia.orgbmglabtech.com The integration of IETD-CHO-based probes into HTS platforms opens up new avenues for discovering novel targets and understanding complex biological pathways. ox.ac.ukplos.org

HTS platforms utilize robotics, automated liquid handling, and sensitive detectors to rapidly test thousands of compounds for their effects on a specific biological target. wikipedia.orgbmglabtech.com Cell-based assays are commonly used in HTS, and IETD-CHO can be a valuable tool in this context. mdpi.com For example, cell lines can be engineered to express fluorescent reporter proteins that are linked by the IETD sequence. researchgate.netplos.orgbiologists.comresearchgate.net When caspase-8 is activated, it cleaves the IETD linker, leading to a change in the fluorescent signal that can be detected by automated plate readers. plos.orgbiologists.comresearchgate.net

This approach allows for the rapid screening of large compound libraries to identify molecules that either activate or inhibit caspase-8 activity. drugtargetreview.com Such screens can lead to the discovery of new therapeutic agents for diseases where apoptosis is dysregulated, such as cancer or autoimmune disorders. google.com Furthermore, by using IETD-CHO in combination with other probes in a multiplexed format, researchers can simultaneously screen for effects on multiple targets, providing a more comprehensive understanding of a compound's biological activity. plos.org The miniaturization of these assays into micro-well plates (e.g., 96, 384, or 1536 wells) makes this process both time and cost-effective. ox.ac.ukbmglabtech.com

Advancements in Live-Cell Imaging Techniques for Real-Time Caspase Activity Monitoring

The ability to visualize molecular processes in real-time within living cells is crucial for understanding dynamic cellular events like apoptosis. nih.gov IETD-CHO has been instrumental in the development of advanced live-cell imaging techniques for monitoring caspase-8 activity.

A key technology in this area is Förster Resonance Energy Transfer (FRET). plos.orgbiologists.com FRET-based biosensors for caspase-8 typically consist of two fluorescent proteins, such as a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP), connected by a peptide linker containing the IETD sequence. biologists.comresearchgate.net In the intact probe, the two fluorescent proteins are in close proximity, allowing for energy transfer from the donor (CFP) to the acceptor (YFP) when the donor is excited. biologists.com Upon cleavage of the IETD linker by active caspase-8, the two fluorescent proteins move apart, leading to a decrease in FRET efficiency and a change in the ratio of donor to acceptor fluorescence. plos.orgbiologists.com This ratiometric change provides a sensitive and quantitative measure of caspase-8 activity in real-time. biologists.commdpi.com

Recent advancements have focused on improving the sensitivity and specificity of these probes. For example, some researchers have designed FRET probes with two tandem IETD cleavage sites to enhance the cleavage efficiency by caspase-8. researchgate.net Others are developing multiplexed imaging systems that allow for the simultaneous monitoring of multiple caspase activities in the same cell. nih.govbiorxiv.org This is achieved by using a panel of fluorogenic probes with distinct spectral properties, each targeted to a specific caspase. nih.gov These techniques provide a powerful tool for dissecting the complex spatiotemporal dynamics of the caspase cascade during apoptosis. biorxiv.org

Exploration of IETD-CHO as a Scaffold for Developing Next-Generation Chemical Biology Tools

The IETD-CHO peptide sequence serves as a valuable scaffold for the development of a new generation of chemical biology tools. illinois.eduresearchgate.net Its inherent ability to be recognized and cleaved by caspase-8 makes it an ideal starting point for creating more sophisticated probes and modulators of apoptosis. nih.govillinois.edu

One area of exploration is the development of activity-based probes (ABPs) with enhanced features. researchgate.net By modifying the IETD-CHO scaffold, researchers can incorporate different reactive groups, fluorescent tags, or other functionalities. nih.gov For example, attaching a photo-activatable group to the IETD scaffold could allow for the precise spatial and temporal control of caspase-8 inhibition.

Furthermore, the IETD sequence can be incorporated into more complex molecular constructs. For instance, it can be used to link a cytotoxic drug to a targeting moiety that directs the drug to cancer cells. Once inside the cell, the IETD linker would be cleaved by caspase-8, releasing the drug and inducing apoptosis specifically in the target cells. This "pro-drug" approach could lead to more effective and less toxic cancer therapies.

The IETD scaffold can also be used to develop tools for studying the protein-protein interactions that regulate caspase-8 activity. acs.org By attaching cross-linking agents to the IETD peptide, researchers can identify proteins that interact with caspase-8 during the process of apoptosis. This information can provide valuable insights into the complex regulatory networks that control cell death.

The versatility of the IETD-CHO scaffold, combined with the power of chemical synthesis and molecular biology, opens up a wide range of possibilities for creating novel tools to probe and manipulate the intricate machinery of apoptosis. nih.govnih.gov

Q & A

Q. What is the biochemical role of IETD-CHO (TFA) in caspase-8 activation studies?

IETD-CHO (TFA) is a caspase-8 inhibitor that binds to the enzyme’s active site, blocking proteolytic activity. In experimental setups, it is used to dissect the activation mechanism of procaspase-8 by c-FLIPL. For example, in in vitro assays, researchers apply IETD-CHO to isolate specific cleavage events (e.g., distinguishing between autoprocessing and substrate cleavage) by comparing protease activity with and without the inhibitor . This method validates caspase-8 dependency in apoptotic pathways.

Q. How should researchers design controlled experiments using IETD-CHO (TFA) to ensure reproducibility?

- Dose Optimization : Titrate IETD-CHO concentrations (e.g., 10–100 µM) to identify the IC50 for caspase-8 inhibition while minimizing off-target effects.

- Validation Controls : Include positive controls (e.g., untreated apoptotic cells) and negative controls (e.g., cells treated with a pan-caspase inhibitor like Z-VAD-FMK).

- Data Collection : Use fluorometric or colorimetric assays (e.g., DEVD-pNA cleavage) to quantify residual caspase activity post-inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in data when IETD-CHO (TFA) exhibits variable inhibition across cell lines?

Contradictions often arise from differences in cell permeability, endogenous caspase expression levels, or off-target interactions. To address this:

- Perform dose-response curves across multiple cell types (e.g., HeLa vs. Jurkat) to identify cell-specific inhibitory thresholds.

- Combine IETD-CHO with knockdown models (e.g., siRNA targeting caspase-8) to confirm specificity.

- Validate findings using orthogonal methods like Western blotting for caspase-8 cleavage fragments .

Q. What methodologies are recommended for integrating IETD-CHO (TFA) into pharmacological studies of apoptosis modulation?

- In Vitro/In Vivo Correlation : Use IETD-CHO in biochemical assays (e.g., recombinant caspase-8 inhibition) alongside animal models (e.g., murine apoptosis studies) to assess translational relevance.

- Synergy Testing : Pair IETD-CHO with other apoptotic modulators (e.g., TRAIL or Bax activators) to study combinatorial effects via isobologram analysis.

- Pharmacokinetic Profiling : Assess stability in physiological buffers (e.g., plasma half-life) using HPLC or mass spectrometry .

Methodological and Ethical Considerations

Q. What ethical guidelines apply to experimental use of caspase inhibitors like IETD-CHO (TFA) in human-derived cell lines?

- Informed Consent : For primary human cells, ensure compliance with institutional review board (IRB) protocols, including donor consent for research use .

- Risk Mitigation : Document potential off-target effects (e.g., unintended necroptosis induction) and disclose limitations in publications .

Q. How should researchers handle and interpret raw data from IETD-CHO (TFA) inhibition assays?

- Data Transparency : Archive raw activity measurements (e.g., fluorescence readings) in supplementary materials, following FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Statistical Rigor : Apply non-parametric tests (e.g., Mann-Whitney U) if data deviates from normality, and report effect sizes with 95% confidence intervals .

Specialized Applications

Q. What advanced techniques can elucidate the structural interaction between IETD-CHO (TFA) and caspase-8?

- X-ray Crystallography : Co-crystallize caspase-8 with IETD-CHO to resolve binding motifs at the atomic level.

- Molecular Dynamics Simulations : Model conformational changes in caspase-8 induced by inhibitor binding .

Q. How can IETD-CHO (TFA) be used to study cross-talk between apoptotic and non-apoptotic pathways?

- Co-Inhibition Studies : Combine IETD-CHO with inhibitors of parallel pathways (e.g., RIPK1 for necroptosis) to identify pathway dominance.

- Transcriptomic Profiling : Use RNA-seq to assess downstream gene expression changes post-inhibition .

Data Reproducibility and Validation

Q. What steps ensure reproducibility of IETD-CHO (TFA) experiments in multi-center studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.